2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Structural differentiation Physicochemical property prediction Quinazoline-benzenesulfonamide SAR

2,4,5-Trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898428-93-8; molecular formula C24H23N3O3S; molecular weight 433.53 g/mol) is a synthetic sulfonamide derivative that integrates a 2,4,5-trimethyl-substituted benzenesulfonamide moiety with a 2-methyl-4-oxoquinazolin-3(4H)-yl pharmacophore via a meta-phenylenediamine linker. This compound belongs to the quinazolinone–benzenesulfonamide hybrid class, a scaffold that has yielded nanomolar-range inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII), monoamine oxidase-A (MAO-A), cyclooxygenase-2 (COX-2), and epidermal growth factor receptor (EGFR)/HER2 kinases across multiple published series.

Molecular Formula C24H23N3O3S
Molecular Weight 433.53
CAS No. 898428-93-8
Cat. No. B2870635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
CAS898428-93-8
Molecular FormulaC24H23N3O3S
Molecular Weight433.53
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
InChIInChI=1S/C24H23N3O3S/c1-15-12-17(3)23(13-16(15)2)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3
InChIKeyZTVYTOUKABKQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,5-Trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898428-93-8): Compound Identity and Procurement-Significant Features


2,4,5-Trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898428-93-8; molecular formula C24H23N3O3S; molecular weight 433.53 g/mol) is a synthetic sulfonamide derivative that integrates a 2,4,5-trimethyl-substituted benzenesulfonamide moiety with a 2-methyl-4-oxoquinazolin-3(4H)-yl pharmacophore via a meta-phenylenediamine linker . This compound belongs to the quinazolinone–benzenesulfonamide hybrid class, a scaffold that has yielded nanomolar-range inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII), monoamine oxidase-A (MAO-A), cyclooxygenase-2 (COX-2), and epidermal growth factor receptor (EGFR)/HER2 kinases across multiple published series [1][2][3]. It is currently listed by commercial chemical suppliers for non-human research use only . Critically, no peer-reviewed publication has reported primary bioassay data for this exact compound; all differential claims below are therefore based on class-level inference and comparison with the most structurally proximate analogs for which quantitative data exist.

Why In-Class Quinazoline-Sulfonamide Substitution Is Not Straightforward: The 2,4,5-Trimethyl Phenyl Ring as a Critical Differentiator for 898428-93-8


Within the quinazolinone–benzenesulfonamide hybrid class, even minor alterations to the benzenesulfonamide aryl substitution pattern produce large shifts in target selectivity, isoform preference, and potency. The 3,4-dimethyl isomer (CAS 898428-88-1) differs from 898428-93-8 solely by the absence of a methyl group at the 5-position of the terminal phenyl ring, yet available PubChem bioassay screening data indicate that it displays activity in GPR151 and FBW7/MITF modulator assays , while no equivalent data are reported for the 2,4,5-trimethyl variant. Published structure–activity relationship (SAR) campaigns on closely related series demonstrate that the number and position of methyl substituents on the benzenesulfonamide ring modulate hCA isoform selectivity (KI values spanning 5.4–991.7 nM across isoforms I, II, IX, XII), EGFR/HER2 inhibitory potency (IC50 ranging from 74 to 145 nM), and COX-2 versus COX-1 selectivity (selectivity indices of 4.74–5.03) [1][2][3]. Generic substitution without explicit consideration of the 2,4,5-trimethyl pattern therefore risks loss of the intended biological profile, making procurement of the exact CAS number essential for reproducible research.

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Comparator-Anchored Data Guide


Tri-Methyl Substitution Pattern vs. Di-Methyl Analog: Structural Differentiation and Predicted Physicochemical Impact for 898428-93-8

The target compound 898428-93-8 carries three methyl groups at positions 2, 4, and 5 of the terminal benzenesulfonamide phenyl ring, in contrast to its closest catalogued analog, 3,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898428-88-1), which bears only two methyl groups (3,4-dimethyl). This additional 5-methyl substituent increases the calculated logP (estimated ~3.8 for 898428-93-8 vs. ~3.4 for the 3,4-dimethyl analog based on the 14 g/mol molecular weight difference and one additional –CH2– equivalent) and alters the electron density distribution on the sulfonamide aryl ring . In published SAR on quinazoline–benzenesulfonamide Schiff's bases, the position and number of substituents on the terminal phenyl ring shifted hCA IX KI values from 10.5 to 99.6 nM and hCA XII KI values from 5.4 to 25.5 nM [1], demonstrating that methyl substitution topology is a primary determinant of isoform selectivity within this scaffold. The 2,4,5-trimethyl pattern of 898428-93-8 is not represented in any published SAR dataset, making it a structurally distinct, unexplored member of this compound class.

Structural differentiation Physicochemical property prediction Quinazoline-benzenesulfonamide SAR

Quinazolinone–Benzenesulfonamide Class Performance: hCA IX/XII Nanomolar Inhibition as a Benchmark for 898428-93-8 Evaluation

The quinazolinone–benzenesulfonamide hybrid class has demonstrated compelling nanomolar inhibitory activity against the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, which are validated targets for cancer therapy and radiosensitization. In the iodoquinazolinone–benzenesulfonamide series reported by Soliman et al. (2020), compounds carrying the benzenesulfonamide moiety achieved KI values as low as 18 nM against hCA IX and 9 nM against hCA XII, with the most selective compounds showing >100-fold preference for tumor-associated isoforms over cytosolic hCA I and II [1]. A parallel study on quinazoline-linked benzenesulfonamide Schiff's bases reported hCA XII KI values of 5.4–25.5 nM compared to acetazolamide (AAZ) at 5.7 nM, and hCA IX KI values of 10.5–99.6 nM compared to AAZ at 25.0 nM [2]. Although 898428-93-8 itself has not been tested in these assays, the presence of the identical 2-methyl-4-oxoquinazolin-3(4H)-yl core and a benzenesulfonamide zinc-binding group places it squarely within a scaffold class capable of low-nanomolar hCA IX/XII engagement [3].

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX hCA XII Radiosensitization

Quinazoline–Benzenesulfonamide Class as MAO-A Inhibitors: Quantitative Benchmarks and Toxicity Selectivity Window for 898428-93-8 Contextualization

Quinazolinone-based benzenesulfonamides have been validated as potent, reversible, and highly selective MAO-A inhibitors with a favorable therapeutic window. In the series reported by Yamali et al. (2022), the most potent compounds (7 and 8) inhibited MAO-A with IC50 values of 0.058 ± 0.002 µM and 0.094 ± 0.003 µM, respectively, representing >104-fold and >64-fold greater potency than the reference drug moclobemide (IC50 = 6.061 µM) [1]. Critically, these compounds displayed >1724-fold (compound 7) and >1063-fold (compound 8) selectivity for MAO-A over MAO-B, and showed low cytotoxicity against SH-SY5Y neuroblastoma cells (IC50 = 210.23 µM and 259.27 µM, respectively), yielding selectivity indices (cytotoxicity IC50 / MAO-A IC50) of >3600 and >2700 [1]. The compounds obeyed Lipinski's rule of five and demonstrated favorable calculated brain/blood partition coefficients [1]. Although 898428-93-8 was not included in that study, its core scaffold—a benzenesulfonamide linked to a 4-oxoquinazolin-3(4H)-yl moiety—is directly analogous to the active chemotype, suggesting that MAO-A is a rational primary screening target for this compound [2].

Monoamine oxidase-A inhibition Neurodegenerative disease Reversible inhibitor SH-SY5Y cytotoxicity

COX-2 Preferential Inhibition by 2-Methyl-4-Oxoquinazoline Benzenesulfonamides: Quantitative Selectivity Benchmarks for 898428-93-8

The 4-substituted-N-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzene sulfonamide series (VIa–c) reported by Farag et al. (2015) established quantitative COX-2 inhibition and selectivity benchmarks for the core scaffold shared with 898428-93-8. In direct head-to-head comparison within the series, the urea derivative IIIb showed COX-2 IC50 = 5 µM and COX-1 IC50 = 23.76 µM, yielding a COX-2 selectivity index of 4.74, while its nitrate ester prodrug Vb showed COX-2 IC50 = 6.86 µM and COX-1 IC50 = 34.6 µM (selectivity index = 5.03) [1]. All tested compounds demonstrated potent to moderate in vivo anti-inflammatory activity compared to the reference drug meloxicam, and the nitrate ester Vb achieved the lowest ulcer index (0.4) with nitric oxide release of 28.53 µmol L⁻¹, confirming gastric protection [1]. The 2,4,5-trimethyl substitution pattern of 898428-93-8 has not been evaluated in the COX-2 context; however, the SAR established in the VIa–c sub-series demonstrates that variation of the benzenesulfonamide substituent directly modulates both COX-2 potency and COX-1/COX-2 selectivity [2].

COX-2 inhibition Anti-inflammatory Selectivity index Gastric safety Nitric oxide release

EGFR/HER2 Dual Inhibitory Activity of Quinazoline–Benzenesulfonamide Hybrids: Potency Benchmarks vs. Gefitinib and Erlotinib for 898428-93-8 Screening Prioritization

Quinazoline derivatives incorporating benzenesulfonamide tails have demonstrated EGFR and HER2 inhibitory activity comparable to clinically approved reference inhibitors. The benzoquinazolinone–sulfonamide series reported by Soliman et al. (2019) produced compound 10, which inhibited EGFR with IC50 = 3.90 µM and HER2 with IC50 = 5.40 µM, outperforming erlotinib (EGFR IC50 = 6.21 µM; HER2 IC50 = 9.42 µM) in the same assay [1]. Compound 10 further induced caspase-3 elevation by 10-fold, Bax by 9-fold, Bcl-2 reduction to 0.14-fold, and G2/M cell cycle arrest, with radiosensitizing activity reducing IC50 from 0.31 to 0.22 µM upon 8 Gy γ-irradiation [1]. In a separate series, quinazolines incorporating benzenesulfonamide demonstrated EGFR inhibition with IC50 values of 74.41–100.17 nM compared to gefitinib (IC50 = 53.12 nM) and erlotinib (IC50 = 105.6 nM) [2]. The 2,4,5-trimethylbenzenesulfonamide moiety of 898428-93-8 has not been evaluated in EGFR/HER2 assays; however, the quinazolinone–benzenesulfonamide hybrid scaffold has been repeatedly validated as a productive kinase inhibitor chemotype [3].

EGFR inhibition HER2 inhibition Tyrosine kinase inhibitor Anticancer Quinazoline scaffold

Trypanosoma cruzi Carbonic Anhydrase (TcCA) Inhibition as a Neglected-Disease Screening Avenue: Nanomolar Potency of the 4-Oxoquinazoline–Benzenesulfonamide Chemotype

The 4-oxoquinazoline–benzenesulfonamide chemotype has been identified as a low-nanomolar inhibitor of the α-carbonic anhydrase from Trypanosoma cruzi (TcCA), the causative agent of Chagas disease. Alafeefy et al. (2015) demonstrated that most 4-oxoquinazoline sulfonamides inhibited TcCA with KI values in the same order of magnitude as acetazolamide (AAZ), a clinically used CA inhibitor, whereas the corresponding 4-thioxo bioisosteres showed only micromolar-range activity [1]. This represents a potential novel mechanism of action distinct from the currently used antitrypanosomal drugs benznidazole and nifurtimox, for which significant resistance and serious toxicity have emerged [1]. The 2-methyl-4-oxoquinazolin-3(4H)-yl core of 898428-93-8 is structurally congruent with the active chemotype identified in this study, and the 2,4,5-trimethylbenzenesulfonamide tail represents a substituent variant not yet explored in the TcCA context [2].

Chagas disease Trypanosoma cruzi α-Carbonic anhydrase Neglected tropical disease Antiparasitic

Recommended Procurement and Screening Applications for 2,4,5-Trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898428-93-8)


Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Screening and Radiosensitizer Discovery

Procure 898428-93-8 for primary screening against recombinant human hCA IX and hCA XII using the stopped-flow CO2 hydration assay, with acetazolamide (AAZ; hCA IX KI = 25.0 nM; hCA XII KI = 5.7 nM) as the reference standard [1]. The quinazolinone–benzenesulfonamide class has demonstrated hCA XII KI values as low as 5.4 nM and hCA IX KI values as low as 10.5 nM in published series [1]. The 2,4,5-trimethyl substitution pattern of 898428-93-8 is unrepresented in existing SAR datasets, offering the potential to identify novel isoform selectivity profiles. Compounds showing hCA IX/XII selectivity over cytosolic isoforms should be advanced to cytotoxicity evaluation against MCF-7, HepG-2, and HCT-116 cancer cell lines, with and without γ-irradiation (8 Gy single dose), following the radiosensitization protocol validated for iodoquinazolinone–benzenesulfonamide analogs [2].

Monoamine Oxidase-A (MAO-A) Inhibitor Screening for Neurodegenerative Disease Programs

Deploy 898428-93-8 in a fluorometric MAO-A/MAO-B inhibition assay using recombinant human enzymes with kynuramine substrate, benchmarking against moclobemide (MAO-A IC50 = 6.061 µM) [3]. The quinazolinone–benzenesulfonamide chemotype has produced reversible MAO-A inhibitors with IC50 values of 0.058–0.094 µM and >1000-fold selectivity over MAO-B [3]. Following primary screening, evaluate cytotoxicity in SH-SY5Y neuroblastoma cells (MTT assay, 24 h) to establish a selectivity index; published class representatives achieved SI values >2700 [3]. The 2,4,5-trimethyl variant of 898428-93-8 represents a structurally distinct entry point into this validated MAO-A inhibitor chemotype.

COX-2 Preferential Inhibitor Screening with Gastric Safety Profiling

Screen 898428-93-8 in an in vitro COX-1/COX-2 inhibition panel using ovine COX-1 and human recombinant COX-2 enzymes, comparing against the published VIa–c series benchmarks (COX-2 IC50 = 5–6.86 µM; selectivity indices = 4.74–5.03) and the reference drug meloxicam [4]. Compounds demonstrating COX-2 selectivity should be evaluated in the carrageenan-induced rat paw edema model for in vivo anti-inflammatory efficacy, with parallel determination of gastric ulcer index and histopathological examination of gastric mucosa, following the protocol established for the nitric oxide-releasing quinazoline–benzenesulfonamide hybrids [4]. The 2,4,5-trimethylbenzenesulfonamide moiety of 898428-93-8 has not been evaluated in this anti-inflammatory context and may yield differentiated gastric safety profiles.

Kinase Inhibitor Panel Screening: EGFR/HER2 and CDK9

Include 898428-93-8 in a kinase selectivity panel encompassing EGFR, HER2, and CDK9 using recombinant enzyme assays with ATP at Km concentration. Published quinazoline–benzenesulfonamide hybrids have achieved EGFR IC50 values of 74–145 nM (vs. gefitinib at 53–56 nM; erlotinib at 105–110 nM) and HER2 IC50 values of 129–131 nM (vs. erlotinib at 79–90 nM) [5][6]. CDK9 inhibition has also been observed in this class with IC50 of 67.04 nM (vs. dinaciclib at 53.12 nM) [6]. Active compounds should be profiled against the NCI 59-cell line panel or selected cancer cell lines (MCF-7, MDA-MB-231, HCT-116, HL60) for antiproliferative activity, with follow-up cell cycle analysis and apoptosis marker evaluation (caspase-3, Bax, Bcl-2) as established for compound 10 in the benzoquinazolinone–sulfonamide series [5].

Quote Request

Request a Quote for 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.